molecular formula C12H14N2O3 B12042978 1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B12042978
M. Wt: 234.25 g/mol
InChI Key: OTZUHCXPXMDWHH-UHFFFAOYSA-N
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Description

1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is an organic compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of 1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. One common method is the reaction of benzimidazole with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

1-(2-methylpropyl)-2-oxo-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C12H14N2O3/c1-7(2)6-14-10-4-3-8(11(15)16)5-9(10)13-12(14)17/h3-5,7H,6H2,1-2H3,(H,13,17)(H,15,16)

InChI Key

OTZUHCXPXMDWHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)C(=O)O)NC1=O

Origin of Product

United States

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